

A Comparative Analysis of the Environmental Impact of Carbendazim and Benomyl

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Compound of Interest

Compound Name: Carbendazim-captafol mixt.

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of two widely used benzimidazole fungicides, carbendazim and benomyl. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the ecological implications of these compounds. A critical aspect of their environmental footprint is the rapid transformation of benomyl into its more persistent and biologically active metabolite, carbendazim.^{[1][2]} Consequently, the environmental impact of benomyl is largely attributable to carbendazim.

Physicochemical Properties and Environmental Fate

The persistence and mobility of fungicides in the environment are significantly influenced by their physicochemical properties. Benomyl is characterized by its rapid degradation in aqueous environments, with a half-life of approximately 2 to 19 hours in water and soil, respectively.^[1] This degradation primarily yields carbendazim, which is significantly more stable.^{[1][2]} Carbendazim exhibits a longer half-life, persisting for months in soil and water under both aerobic and anaerobic conditions.^[1] Both compounds have a low potential to leach into groundwater due to their strong adsorption to soil organic matter.^[2]

Property	Carbendazim	Benomyl	Reference(s)
IUPAC Name	methyl benzimidazol-2-ylcarbamate	methyl 1-(butylcarbamoyl)benzimidazol-2-ylcarbamate	[1][2]
CAS Number	10605-21-7	17804-35-2	[1][2]
Molecular Formula	C ₉ H ₉ N ₃ O ₂	C ₁₄ H ₁₈ N ₄ O ₃	[1][2]
Molar Mass	191.19 g/mol	290.32 g/mol	[1][2]
Water Solubility	8 mg/L (at pH 7, 24°C)	3.6 mg/L (at pH 5, 25°C)	[1]
Vapor Pressure	< 1 x 10 ⁻⁷ Pa (at 20°C)	< 5.0 x 10 ⁻⁶ Pa (at 25°C)	[1][3]
Log K _{ow} (Octanol-Water Partition Coefficient)	~1.5	23.4 - 32.0	[1]
Soil Half-life (Aerobic)	Months	19 hours	[1]
Water Half-life (Aerobic)	Months	2 hours	[1]

Ecotoxicity to Non-Target Organisms

The impact of carbendazim and benomyl extends to a variety of non-target organisms, including aquatic life, soil invertebrates, birds, and beneficial insects. Due to the rapid conversion of benomyl to carbendazim, their toxicological profiles are often considered together.

Aquatic Organisms

Both fungicides exhibit high toxicity to aquatic organisms. The following table summarizes acute toxicity data for several species.

Organism	Chemical	LC ₅₀ /EC ₅₀ (96-hour for fish, 48-hour for invertebrates)	Reference(s)
Rainbow Trout (Oncorhynchus mykiss)	Carbendazim	0.1 - >1.8 mg/L	[1]
Bluegill Sunfish (Lepomis macrochirus)	Carbendazim	>3.20 - 55 mg/L	[1]
Channel Catfish (Ictalurus punctatus)	Carbendazim	0.007 - >0.56 mg/L	[1]
Water Flea (Daphnia magna)	Carbendazim	0.087 - 0.46 mg/L	[1]
Mysid Shrimp (Americamysis bahia)	Carbendazim	0.098 mg/L	[1]

Terrestrial Organisms

The impact on terrestrial ecosystems is also a significant concern, particularly for soil-dwelling organisms.

Organism	Chemical	LD ₅₀ /LC ₅₀	Reference(s)
Earthworm (Eisenia fetida/andrei)	Carbendazim	LC ₅₀ (14-day): 5.7 mg/kg soil	[1]
Bobwhite Quail (Colinus virginianus)	Carbendazim	LD ₅₀ : >2250 mg/kg bw	[1]
Mallard Duck (Anas platyrhynchos)	Carbendazim	LC ₅₀ (5-day dietary): >10,000 mg/kg diet	[1]
Honey Bee (Apis mellifera)	Carbendazim	Relatively non-toxic	[1]

Experimental Protocols

The ecotoxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results across different studies.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Test Organism:** A recommended fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*), is selected.
- **Exposure:** Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions (e.g., temperature, light, dissolved oxygen).
- **Endpoint:** Mortality is recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The concentration that is lethal to 50% of the test population (LC₅₀) is calculated.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Test Organism:** Young daphnids (*Daphnia magna*), less than 24 hours old, are used.
- **Exposure:** Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours.
- **Endpoint:** The number of immobilized daphnids (unable to swim) is observed at 24 and 48 hours.
- **Data Analysis:** The effective concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

Earthworm Reproduction Test (based on OECD Guideline 222)

This chronic toxicity test evaluates the effects of a substance on the reproductive output of earthworms.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Test Organism:** Adult earthworms of the species *Eisenia fetida* or *Eisenia andrei* are used.
- **Exposure:** The earthworms are exposed to the test substance mixed into an artificial soil substrate for a period of 8 weeks.
- **Endpoints:** Adult mortality and changes in biomass are assessed after 4 weeks. The number of offspring produced is determined at the end of the 8-week period.
- **Data Analysis:** The no-observed-effect concentration (NOEC) and the concentration that causes a specified percentage reduction in reproduction (e.g., EC₅₀) are calculated.

Soil Nitrogen Transformation Test

This assay assesses the impact of a substance on key microbial processes in the soil, such as nitrification.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- **Soil Preparation:** A standardized soil is treated with the test substance at various concentrations.
- **Incubation:** The treated soil is incubated under controlled temperature and moisture conditions.
- **Analysis:** At specific time intervals, soil samples are analyzed for the concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻).
- **Data Analysis:** The rate of nitrification (conversion of ammonium to nitrate) is calculated and compared to untreated control soil to determine any inhibitory or stimulatory effects.

Mechanism of Action and Signaling Pathways

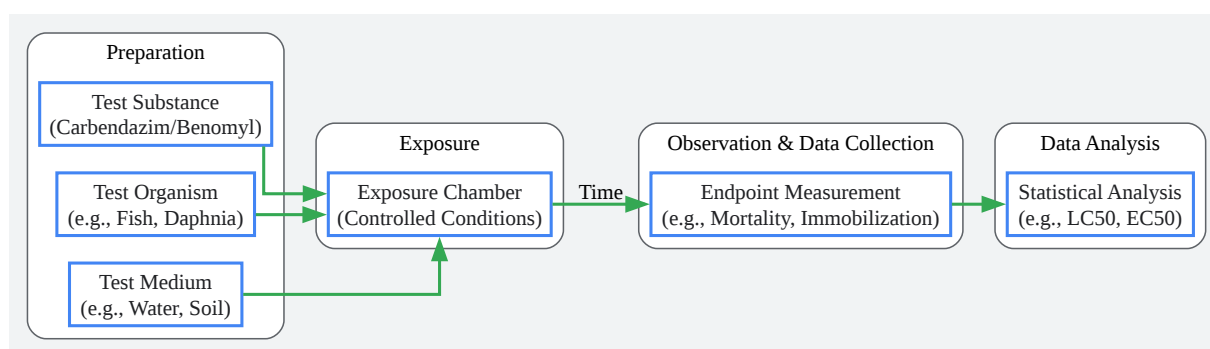
Carbendazim and benomyl exert their fungicidal and toxic effects by interfering with microtubule assembly in eukaryotic cells.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#) Microtubules are

essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell structure.

The binding of these benzimidazoles to β -tubulin, a protein subunit of microtubules, inhibits its polymerization into functional microtubules.[24][29] This disruption of microtubule dynamics leads to a cascade of downstream cellular effects, including:

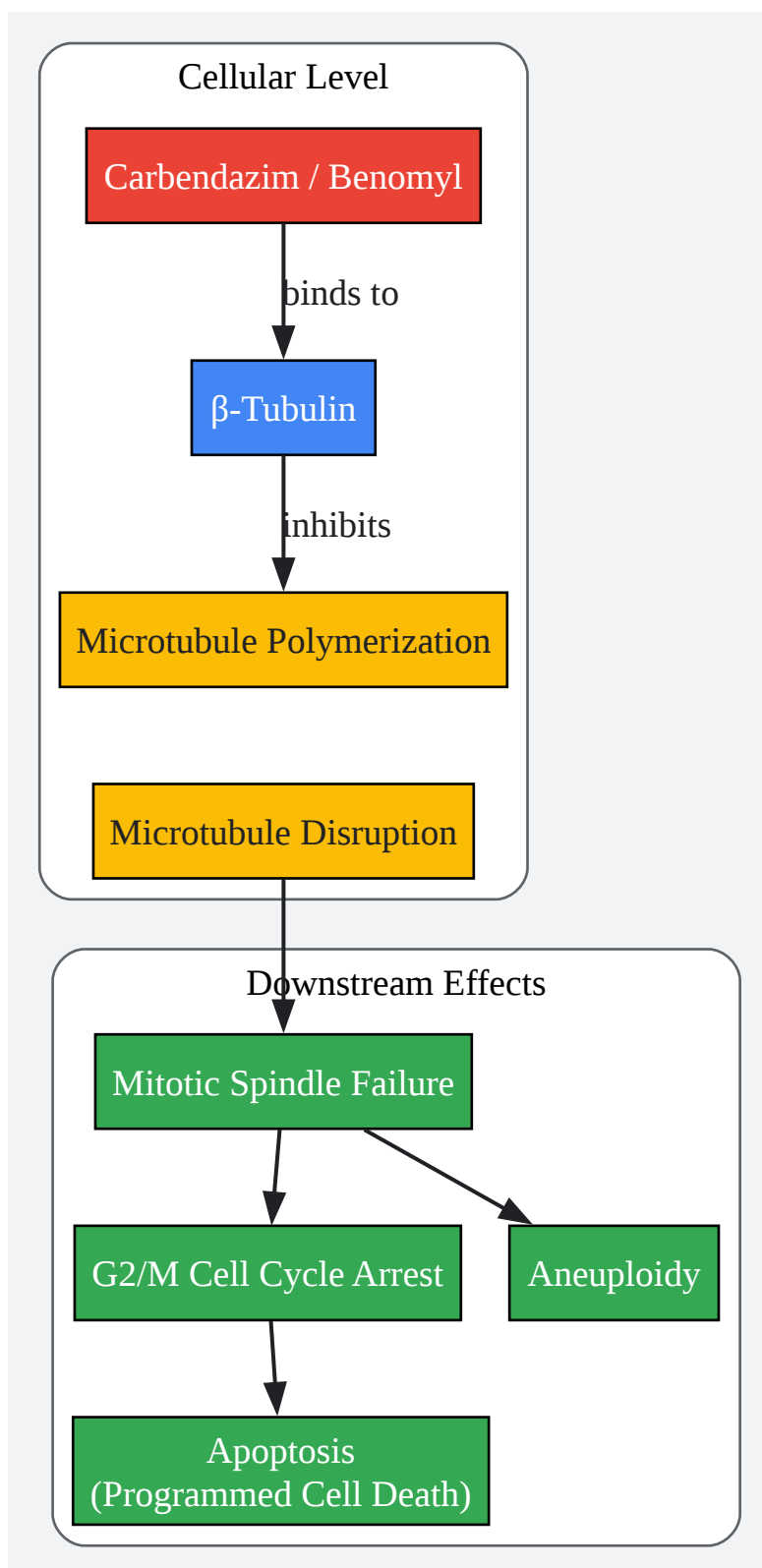
- Mitotic Arrest: The failure of the mitotic spindle to form properly halts the cell cycle in the G2/M phase.[24][25]
- Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.[25][28][30]
- Genotoxicity: Interference with chromosome segregation during mitosis can lead to aneuploidy (abnormal number of chromosomes).[25]

The following diagrams illustrate the experimental workflow for a typical ecotoxicity test and the signaling pathway of benzimidazole fungicide toxicity.



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Fig. 1: Generalized workflow for an ecotoxicity test.



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Fig. 2: Mechanism of benzimidazole fungicide toxicity.

Conclusion

The environmental impact of benomyl is intrinsically linked to its rapid degradation to the more persistent and toxic metabolite, carbendazim. Both fungicides pose a significant risk to non-target organisms, particularly in aquatic ecosystems. Their shared mechanism of action, the disruption of microtubule assembly, leads to severe cellular consequences, including cell cycle arrest and apoptosis. A thorough understanding of their environmental fate, ecotoxicity, and molecular mechanisms of action is crucial for informed risk assessment and the development of safer alternatives in crop protection.

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